2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}ethanol
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Overview
Description
2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}ethanol, also known as PMSE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}ethanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of the cyclooxygenase (COX) enzyme, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to possess antioxidant and antimicrobial properties. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further pharmacological studies.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}ethanol in lab experiments is its low toxicity profile, which allows for higher dosages to be administered without causing harm to the test subjects. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that target specific pathways.
Future Directions
1. Investigate the potential of 2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}ethanol as a treatment for chronic pain conditions.
2. Study the effects of this compound on other inflammatory pathways, such as the nuclear factor kappa B (NF-κB) pathway.
3. Explore the potential of this compound as an antimicrobial agent.
4. Investigate the pharmacokinetics of this compound in animal models.
5. Study the potential of this compound as a treatment for neurodegenerative diseases.
6. Investigate the effects of this compound on the immune system.
7. Study the potential of this compound as a treatment for autoimmune diseases.
8. Investigate the potential of this compound as an anti-cancer agent.
Conclusion
This compound is a promising compound that has shown potential pharmacological properties, particularly its anti-inflammatory and analgesic effects. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Synthesis Methods
The synthesis of 2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}ethanol can be achieved through a multi-step process. The first step involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with epichlorohydrin to form the intermediate compound, 2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}oxirane. This intermediate is then reacted with ethanol in the presence of a base catalyst to yield this compound.
Scientific Research Applications
2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}ethanol has been studied for its potential pharmacological properties, particularly its anti-inflammatory and analgesic effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-6-7-16-8-10-12-13-11(15-10)9-4-2-1-3-5-9/h1-5,14H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCANFXIWBYHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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